Cyclamen alcohol
Overview
Description
Cyclamen alcohol, also known as 3-(4-isopropylphenyl)-2-methylpropan-1-ol, is a fragrant compound with a floral scent reminiscent of cyclamen flowers. It is widely used in the fragrance industry due to its pleasant aroma and stability. The compound is a secondary alcohol with the molecular formula C13H20O and a molecular weight of 192.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclamen alcohol can be synthesized through the hydrogenation of cyclamen aldehyde. The process involves the aldol condensation of 4-isopropylbenzaldehyde and propanal, followed by hydrogenation over a ruthenium catalyst. The reaction conditions typically include a pressure of 10 MPa, a temperature of 110°C, and 2 wt% of the catalyst .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The aldol condensation is carried out in large reactors, and the hydrogenation step is optimized for higher yields and efficiency. The use of heterogeneous catalysts, such as palladium on activated carbon, is common in industrial processes to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Cyclamen alcohol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cyclamen aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to cyclamen hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.
Major Products Formed:
Oxidation: Cyclamen aldehyde.
Reduction: Cyclamen hydrocarbons.
Substitution: Cyclamen halides (e.g., cyclamen chloride, cyclamen bromide).
Scientific Research Applications
Cyclamen alcohol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in nasal sprays for treating sinusitis.
Industry: The compound is extensively used in the fragrance industry to create perfumes, soaps, and other scented products
Mechanism of Action
Cyclamen alcohol can be compared with other similar compounds, such as:
Cyclamen aldehyde: A precursor in the synthesis of this compound, known for its floral scent.
Methyl this compound: A derivative with a warmer, spicier aroma.
Cyclamen hydrocarbons: Reduced forms of this compound with different olfactory properties.
Uniqueness: this compound is unique due to its balanced floral scent, which is both soft and grounding. Its stability and versatility make it a preferred choice in the fragrance industry .
Comparison with Similar Compounds
- Cyclamen aldehyde
- Methyl cyclamen alcohol
- Cyclamen hydrocarbons
Properties
IUPAC Name |
2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRYGVZUUYYXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863449 | |
Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4756-19-8 | |
Record name | β-Methyl-4-(1-methylethyl)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4756-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclamen alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanol, .beta.-methyl-4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90863449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(p-cumenyl)-2-methylpropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLAMEN ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95F15D1R7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the established synthetic routes for producing Cyclamen alcohol?
A1: [] this compound can be synthesized through a multi-step process involving an aldol condensation reaction, followed by hydrogenation using a ruthenium catalyst []. A separate method, described as a "new synthesis of aryl-aliphatic alcohols" is detailed in a related paper [], although specific details on this route are not provided in the abstract.
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